molecular formula C13H18N2O3 B7627945 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid

3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid

Cat. No. B7627945
M. Wt: 250.29 g/mol
InChI Key: XXVUCNLULSESRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid, also known as MPAA, is a synthetic compound that has been used in scientific research as a tool to study protein-protein interactions. It is a small molecule that is capable of binding to specific sites on proteins, which can be used to disrupt or enhance their function.

Mechanism of Action

3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid works by binding to specific sites on proteins, which can either disrupt or enhance their function. The binding of 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid to a protein can cause conformational changes, which can affect the protein's activity. Additionally, 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid can be used to stabilize proteins, which can be useful in the study of protein folding and stability.
Biochemical and Physiological Effects:
3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the proteasome, which can be useful in the study of protein degradation. Additionally, 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid has been shown to affect the activity of ion channels and transporters, which can be useful in the study of membrane proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid is its small size, which allows it to penetrate cell membranes and interact with intracellular proteins. Additionally, 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid is relatively easy to synthesize and can be modified to target specific proteins. However, one of the limitations of 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid in scientific research. One area of interest is the development of new methods for targeting specific proteins using 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid. Additionally, 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid could be used to study the effects of post-translational modifications on protein function in more detail. Finally, 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid could be used to identify potential drug targets for a range of diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid involves several steps, starting with the reaction of 4-pyridinemethanol with ethyl 3-methyl-2-oxobutanoate to form the intermediate compound, ethyl 3-methyl-2-{[(pyridin-4-yl)methyl]oxy}butanoate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently reduced to the amine using sodium borohydride. The final step involves the reaction of the amine with N-(tert-butoxycarbonyl)glycine chloride to form the 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid molecule.

Scientific Research Applications

3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid has been used in various scientific research applications, including the study of protein-protein interactions, protein folding, and protein stability. It has been shown to bind to specific sites on proteins, which can be used to disrupt or enhance their function. Additionally, 3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid has been used to study the effects of post-translational modifications on protein function, as well as to identify potential drug targets.

properties

IUPAC Name

2-[acetyl(pyridin-4-ylmethyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)12(13(17)18)15(10(3)16)8-11-4-6-14-7-5-11/h4-7,9,12H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUCNLULSESRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=CC=NC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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